molecular formula C18H17N3O2S B11533555 N-(3-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide

N-(3-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide

Cat. No.: B11533555
M. Wt: 339.4 g/mol
InChI Key: SCUKWPHHDXDYBV-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, an acetamide group, and a phenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide typically involves the reaction of 3-methyl aniline with thiazolidinone derivatives under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives and acetamide-based molecules. Examples include:

Uniqueness

N-(3-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities. Its structure allows for various modifications, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

N-(3-methylphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide

InChI

InChI=1S/C18H17N3O2S/c1-12-6-5-9-14(10-12)19-16(22)11-15-17(23)21-18(24-15)20-13-7-3-2-4-8-13/h2-10,15H,11H2,1H3,(H,19,22)(H,20,21,23)

InChI Key

SCUKWPHHDXDYBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2C(=O)NC(=NC3=CC=CC=C3)S2

Origin of Product

United States

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